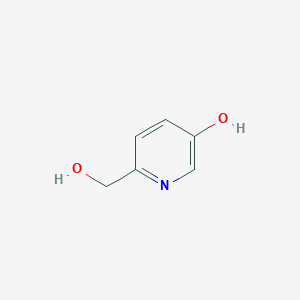

5-Hydroxy-2-hydroxymethylpyridine

説明

Structure

3D Structure

特性

IUPAC Name |

6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESFDGDRYVANBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329330 | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40222-77-3 | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-2-hydroxymethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy-2-hydroxymethylpyridine, a pyridine derivative of interest for its potential biological activities. This document details a plausible synthetic pathway, methods for characterization, and insights into its cytotoxic and antioxidant properties.

Introduction

This compound, also known by its IUPAC name 6-(hydroxymethyl)pyridin-3-ol, is a heterocyclic organic compound. Its structure, featuring both a hydroxyl and a hydroxymethyl group on a pyridine ring, makes it a subject of interest in medicinal chemistry and drug development. Pyridine derivatives are known to exhibit a wide range of biological activities, and understanding the synthesis and properties of this specific compound is crucial for exploring its potential therapeutic applications.

Synthesis of this compound

A potential and studied pathway for the synthesis of this compound involves the ring expansion of 5-hydroxymethylfurfural (HMF) in the presence of an ammonia-producing compound. HMF is a versatile platform chemical derived from the dehydration of carbohydrates.

Proposed Synthetic Pathway from 5-Hydroxymethylfurfural (HMF)

The conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol is believed to proceed through a series of reactions initiated by the presence of ammonia. While a detailed, standardized laboratory protocol is not widely published, the general transformation is understood to occur in model systems, particularly under neutral pH conditions and with thermal treatment.[1]

The proposed reaction pathway can be visualized as follows:

References

Spectroscopic Analysis of 5-Hydroxy-2-hydroxymethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-2-hydroxymethylpyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a comprehensive analysis of the experimental spectroscopic data for the structurally similar compound, 5-Hydroxy-2-methylpyridine, for comparative purposes. This guide also includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of this compound (Predicted)

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~8.0 | Singlet | H-6 |

| ~7.2 | Doublet | H-4 |

| ~7.0 | Doublet | H-3 |

| ~5.0-5.5 (broad) | Singlet | Ar-OH |

| ~4.6 | Singlet | -CH₂- |

| ~4.0-4.5 (broad) | Singlet | -CH₂OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | C-5 |

| ~150 | C-2 |

| ~140 | C-6 |

| ~125 | C-3 |

| ~120 | C-4 |

| ~60 | -CH₂OH |

Spectroscopic Data of 5-Hydroxy-2-methylpyridine (Experimental)

For reference and comparison, this section provides the experimental spectroscopic data for the structurally analogous compound, 5-Hydroxy-2-methylpyridine (CAS: 1121-78-4).[1][2]

Table 3: ¹H NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 13.17 | Singlet | - | OH |

| 7.23 | Doublet | 2.6 | H-6 |

| 6.93 | Doublet of Doublets | 9.1, 2.6 | H-4 |

| 6.45 | Doublet | 9.1 | H-3 |

| 2.06 | Singlet | - | CH₃ |

Note: Data acquired in DMSO-d₆. Chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.[3]

Table 4: ¹³C NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine

| Chemical Shift (δ) (ppm) | Assignment |

| 155.0 | C-5 |

| 148.1 | C-2 |

| 138.1 | C-6 |

| 123.6 | C-4 |

| 118.9 | C-3 |

| 16.9 | CH₃ |

Table 5: Infrared (IR) Spectroscopic Data for 5-Hydroxy-2-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 1380-1370 | Medium | C-H bend (methyl) |

| 1250-1150 | Strong | C-O stretch (hydroxyl) |

Table 6: Mass Spectrometry (MS) Data for 5-Hydroxy-2-methylpyridine

| m/z | Relative Intensity (%) | Interpretation |

| 109 | 100 | Molecular Ion [M]⁺ |

| 108 | 55 | [M-H]⁺ |

| 80 | 30 | [M-CHO]⁺ |

| 53 | 25 | Pyridinium fragment |

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial. The solution is then transferred to an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the pulse program, spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a solid sample, a small amount is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies of infrared radiation absorbed by the sample.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups in the molecule.

Mass Spectrometry (MS) Protocol

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are then ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). EI often causes fragmentation of the molecule, while ESI is a softer ionization technique that usually leaves the molecule intact.[4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An ion detector measures the abundance of ions at each m/z value.

-

Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks represent fragment ions, which can be used to deduce the structure of the molecule.

References

The Botanical Occurrence of 5-Hydroxy-2-hydroxymethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-hydroxymethylpyridine, a pyridine alkaloid, is a naturally occurring compound that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known botanical sources, with a primary focus on its confirmed presence in the seeds of Sterculia lychnophora. The document details methodologies for the extraction, isolation, and quantification of this compound, and presents a hypothetical signaling pathway for its role in plant defense mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the scientific exploration of this and similar bioactive molecules.

Natural Occurrence

The presence of this compound as a secondary metabolite has been confirmed in the seeds of the plant species Sterculia lychnophora, a member of the Malvaceae family. While phytochemical screenings of various other plant species, including those from the Vitex and Poaceae (rice) families, have been conducted, the presence of this specific pyridine alkaloid has not been documented in them to date.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature detailing the exact concentration or yield of this compound in Sterculia lychnophora seeds. Phytochemical analyses of S. lychnophora have confirmed the presence of a variety of alkaloids, phenolics, glycosides, and peptides in its ethanol extracts[1]. However, these studies have not yet provided a precise quantification of this compound. Further targeted quantitative studies are necessary to ascertain the concentration of this compound in its natural source.

Table 1: Known Botanical Source of this compound

| Plant Species | Family | Plant Part | Compound Presence |

| Sterculia lychnophora | Malvaceae | Seeds | Confirmed[1] |

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for alkaloid analysis.

Extraction of this compound

This protocol describes a general method for the extraction of alkaloids from plant material, which can be adapted for the specific isolation of this compound from Sterculia lychnophora seeds.

Objective: To extract crude alkaloid fraction from dried plant material.

Materials:

-

Dried and powdered seeds of Sterculia lychnophora

-

Methanol or Ethanol (95%)

-

10% Acetic acid in Ethanol

-

Concentrated Ammonium Hydroxide

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Macerate 100g of finely powdered Sterculia lychnophora seeds with 500 mL of 95% methanol or ethanol for 24 hours at room temperature with occasional shaking.

-

Filter the extract and concentrate the filtrate to a volume of approximately 100 mL using a rotary evaporator at a temperature not exceeding 45°C.

-

Acidify the concentrated extract with 10% acetic acid in ethanol to a pH of 2.

-

Allow the acidified extract to stand for 30 minutes, then filter to remove any precipitated material.

-

Make the filtrate alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

-

Extract the alkaline solution three times with 50 mL portions of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter the dried chloroform extract and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract containing this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of pyridine alkaloids using HPLC with UV detection. This method can be optimized for the specific quantification of this compound.

Objective: To quantify the concentration of this compound in the crude extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted). The specific gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure standard of this compound (typically in the range of 260-280 nm for pyridine derivatives).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to this compound.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Logical Relationships

While the specific signaling pathway involving this compound in plants has not been elucidated, a hypothetical pathway can be proposed based on the known roles of other pyridine alkaloids in plant defense mechanisms. Alkaloids often act as defense compounds against herbivores and pathogens[2][3]. Their production can be induced by various stress signals, which are transduced through complex signaling cascades.

Caption: Hypothetical signaling pathway for the induction of this compound biosynthesis in response to biotic stress.

Caption: Experimental workflow for the extraction and quantification of this compound.

Conclusion

This compound is a naturally occurring pyridine alkaloid with a confirmed presence in the seeds of Sterculia lychnophora. While its full phytochemical profile and biological activity are still under investigation, this guide provides a foundational understanding of its botanical origin and outlines the necessary experimental framework for its further study. The provided protocols for extraction and quantification, along with the hypothetical signaling pathway, offer a starting point for researchers to delve deeper into the chemical ecology and potential pharmacological applications of this intriguing plant-derived compound. Further research is warranted to isolate and quantify this compound accurately and to elucidate its precise biological roles and mechanisms of action.

References

- 1. Composition Analysis and Inhibitory Effect of Sterculia lychnophora against Biofilm Formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloid Role in Plant Defense Response to Growth and Stress | springerprofessional.de [springerprofessional.de]

An In-depth Technical Guide to the Biological Activity of 5-Hydroxy-2-hydroxymethylpyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of 5-Hydroxy-2-hydroxymethylpyridine and, more broadly, its structural analogs and derivatives, including pyrimidines and other substituted pyridines. The document synthesizes findings from recent studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action through key signaling pathways and experimental workflows.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position creates a molecule with multiple potential hydrogen bond donors and acceptors, suggesting a high potential for interaction with biological targets. While this compound itself has been isolated from natural sources such as the seeds of Sterculia lychnophora, extensive research has focused on its derivatives, particularly pyrimidine analogs, which have demonstrated a wide array of pharmacological activities.[1] These activities range from anticancer and antimicrobial effects to specific enzyme inhibition, highlighting the therapeutic potential of this chemical class. This guide will detail these findings to support further research and drug development efforts.

Biological Activities of Pyrimidine Derivatives

Structurally similar to pyridines, pyrimidine derivatives incorporating the 5-hydroxymethyl group have been a significant focus of research, yielding promising results in cytotoxicity, antimicrobial action, and enzyme inhibition.

Anticancer and Cytotoxic Activity

A series of novel 5-hydroxymethylpyrimidine derivatives have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines and a normal cell line.[2] The studies indicate that derivatives with bulky constituents and aliphatic amino groups often exhibit moderate but promising anticancer properties, with some showing lower toxicity to normal cells.[2]

Quantitative Data: Cytotoxicity of 5-Hydroxymethylpyrimidine Derivatives

| Compound ID | Cell Line | Activity (IC50, µM) |

| 3h | HepaRG (Liver Carcinoma) | 132.3 |

Data sourced from a study on 5-hydroxymethylpyrimidines, where compound 3h showed the highest cytotoxic properties among those tested.[2]

Experimental Protocol: Neutral Red Uptake Assay for Cytotoxicity

The cytotoxic effects of the pyrimidine derivatives were quantified using the neutral red uptake assay.[2]

-

Cell Plating: Cancer cells (HeLa, HepaRG, Caco-2, AGS, A172) and normal cells (RPTEC) were seeded in 96-well plates and incubated to allow for attachment.

-

Compound Treatment: Cells were treated with a wide concentration range of the test compounds (10–250 µM) for 72 hours. A control group was treated with the solvent (1% DMSO).[2]

-

Neutral Red Staining: After incubation, the medium was replaced with a medium containing neutral red dye, which is taken up and stored in the lysosomes of viable cells.

-

Extraction & Measurement: The dye was extracted from the lysosomes, and the absorbance was measured using a spectrophotometer.

-

IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated by comparing the absorbance of treated cells to the control.[2]

Antimicrobial Activity

The same series of 5-hydroxymethylpyrimidine derivatives was also screened for antimicrobial activity against six bacterial strains and one fungal strain. The results suggest that derivatives with amino groups containing at least a three-carbon chain exhibit weak antibacterial properties, while a benzylsulfanyl constituent was associated with antifungal action.[2]

Quantitative Data: Antimicrobial Activity of 5-Hydroxymethylpyrimidine Derivatives

| Compound ID | Microorganism | Activity (MIC, µg/mL) |

| 3g | E. coli | 128 |

| 3a | C. albicans | 256 |

| 3e | A. baumannii | 256 |

| 3g | A. baumannii | 256 |

| 3h | A. baumannii | 256 |

| 3e | E. faecalis | 256 |

| 3f | MRSA | 256 |

Minimum Inhibitory Concentration (MIC) values indicate weak to moderate activity.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: A two-fold serial dilution of each test compound was prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well was inoculated with a standardized suspension of the target microorganism (E. coli, C. albicans, etc.).

-

Incubation: The plates were incubated under conditions appropriate for the growth of the specific microorganism.

-

Observation: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Matrix Metalloproteinase (MMP) Inhibition

In a separate line of research, a series of 5-hydroxy, 5-substituted pyrimidine-2,4,6-triones were designed as inhibitors of matrix metalloproteinases (MMPs), specifically gelatinases MMP-2 and MMP-9.[3] These enzymes are key targets in cancer research due to their role in extracellular matrix degradation, which facilitates tumor invasion and metastasis. The study found that attaching biaryl fragments to the 5-position resulted in highly potent inhibitors.[3]

Quantitative Data: MMP Inhibition by Pyrimidine-2,4,6-trione Derivatives

| Derivative Substituent (para-position of biphenyl fragment) | Target | Activity (IC50, nM) |

| -COCH3 | MMP-2 | 30 |

| -OCF3 | MMP-9 | 21 |

| -SO2CH3 | MMP-8 | 66 |

Data highlights highly potent and selective inhibition of specific MMPs.[3]

Biological Activities of Pyridine Derivatives

While less data is available for this compound itself, research on close analogs like 5-Hydroxy-2-methylpyridine provides insight into the potential activities of this class.

Protein Kinase Inhibition

5-Hydroxy-2-methylpyridine has been used as a ligand in a platinum complex that functions as a potent protein kinase inhibitor. This pyridocarbazole platinum complex was found to bind with high affinity to the ATP-binding site of glycogen synthase kinase 3 (GSK-3α) and inhibit its activity at nanomolar concentrations. This suggests that the substituted pyridine scaffold can be effectively utilized to target the ATP pocket of kinases, a strategy widely used in the development of cancer therapeutics.

Synthesis Methodologies

The synthesis of these biologically active compounds is a critical component of their development. The protocols for creating 5-hydroxymethylpyrimidine derivatives often involve multi-step reactions starting from commercially available materials.

Experimental Protocol: General Synthesis of 4-Substituted 5-Hydroxymethylpyrimidines

A general procedure reported for the synthesis of certain pyrimidine derivatives involves the following key steps:[2]

-

Chlorination: Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate is refluxed with phosphorus oxychloride (POCl₃) for approximately 3 hours. The mixture is then carefully poured into ice water and extracted with chloroform.[2]

-

Substitution: The resulting crude product (a 4-chloro derivative) is dissolved in a solvent mixture (e.g., methanol and triethylamine). An appropriate substituted primary alkyl amine is then added to introduce the desired side chain at the 4-position via nucleophilic substitution.[2]

-

Reduction: The ester group at the 5-position is subsequently reduced to the target 5-hydroxymethyl group to yield the final products.

Conclusion

The this compound scaffold and its close pyrimidine analogs represent a versatile and promising class of compounds for drug discovery. Derivatives have demonstrated a range of biological activities, including moderate anticancer and antimicrobial effects. Most notably, pyrimidine-2,4,6-trione derivatives have emerged as highly potent and selective inhibitors of matrix metalloproteinases, with IC50 values in the low nanomolar range, marking them as excellent candidates for further development as anticancer agents.[3] Furthermore, the ability of the related pyridine nucleus to serve as a ligand for kinase inhibition highlights another important therapeutic avenue. Future research should focus on optimizing the potency and pharmacokinetic profiles of these derivatives and exploring a broader range of biological targets to fully unlock the therapeutic potential of this chemical scaffold.

References

An In-Depth Technical Guide to 2-Hydroxymethyl-5-hydroxypyridine: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxymethyl-5-hydroxypyridine, a hydroxypyridinone with significant potential in medicinal chemistry, particularly as an iron chelating agent. The document details a well-established synthetic route starting from kojic acid, outlines key characterization data, and explores its biological activity. Detailed experimental protocols and structured data tables are provided to facilitate replication and further research. Additionally, diagrams illustrating the synthetic workflow are included to enhance understanding.

Introduction

2-Hydroxymethyl-5-hydroxypyridine, also known by its tautomeric name 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, is a heterocyclic organic compound that has garnered interest for its metal-chelating properties. Its structural features, particularly the arrangement of hydroxyl and carbonyl groups, make it an effective scaffold for sequestering metal ions. This has led to its investigation as a therapeutic agent for iron overload diseases, presenting a potentially more selective alternative to existing treatments. This guide will focus on the synthesis, isolation, and characterization of this compound, providing a technical foundation for researchers in the field.

Synthesis and Isolation

The primary and most cited method for the synthesis of 2-Hydroxymethyl-5-hydroxypyridine originates from kojic acid, a readily available natural product. The synthesis involves a two-step process: protection of the 5-hydroxyl group of kojic acid, followed by reaction with ammonia to form the pyridinone ring, and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

This initial step involves the protection of the more acidic 5-hydroxyl group of kojic acid with a benzyl group.

-

Materials: Kojic acid, benzyl chloride, potassium hydroxide, methanol.

-

Procedure:

-

Dissolve kojic acid in methanol.

-

Add a solution of potassium hydroxide in methanol dropwise at room temperature.

-

Add benzyl chloride to the mixture.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography to yield 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

-

Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

The protected pyranone is then converted to the corresponding pyridinone by reaction with aqueous ammonia.

-

Materials: 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, aqueous ammonia solution (25%), methanol.

-

Procedure:

-

Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one in methanol.

-

Add a 25% aqueous ammonia solution.

-

Reflux the mixture. The reaction involves a Michael addition, followed by ring opening, closure, and dehydration.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture in a rotary evaporator to obtain a solid residue.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ethyl ether) to obtain pure 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one.

-

Step 3: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (Final Product)

The final step is the deprotection of the benzyl group via catalytic hydrogenation to yield the target compound.

-

Materials: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one, methanol, 10% Palladium on carbon (Pd/C).

-

Procedure:

-

Dissolve 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one in methanol.

-

Add 10% Pd/C as a catalyst.

-

Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate to yield the final product, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.

-

Synthetic Workflow Diagram

Physicochemical and Characterization Data

The structural identity and purity of 2-Hydroxymethyl-5-hydroxypyridine are confirmed through various analytical techniques.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.12 g/mol | [1][2] |

| Appearance | Beige solid | [3] |

| Melting Point | 224 °C | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 11.3 (s, 1H, NH), 7.42–7.30 (m, 5H, HPh - for benzylated precursor), 6.11 (s, 1H, 6-HPy), 5.70 (s, 1H, 3-HPy), 5.00 (s, 2H, CH₂–Bz - for benzylated precursor), 4.33 (s, 2H, CH₂–OH) | [3] |

Biological Activity and Applications

The primary biological significance of 2-Hydroxymethyl-5-hydroxypyridine lies in its ability to chelate iron.

Iron Chelating Properties

This compound has been investigated as a potential therapeutic agent for iron overload conditions. Its efficacy is quantified by the pFe³⁺ value, which indicates the affinity of the ligand for the Fe³⁺ ion at physiological pH.

| Compound | pFe³⁺ |

| 2-Hydroxymethyl-5-hydroxypyridine | 22.0 |

| Deferiprone (Clinical Standard) | 20.6 |

The higher pFe³⁺ value of 2-Hydroxymethyl-5-hydroxypyridine suggests a stronger affinity for iron compared to the clinically used drug deferiprone, indicating its potential as a more effective iron chelator.[4][5]

Mechanism of Action and Signaling

The therapeutic action of iron chelators involves the formation of stable complexes with excess iron in the body, which are then excreted. In iron overload diseases, such as thalassemia, excess iron can lead to oxidative stress and damage to various organs. By sequestering free iron, chelating agents mitigate these toxic effects.

Conclusion

2-Hydroxymethyl-5-hydroxypyridine is a promising molecule in the field of medicinal chemistry with well-defined synthetic pathways and significant iron-chelating activity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents for iron overload disorders and other conditions where metal chelation is a viable strategy. Further research into its in vivo efficacy, toxicity profile, and formulation will be crucial for its potential clinical translation.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 31883-16-6 | 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one - Synblock [synblock.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Tautomeric Forms of 5-Hydroxy-2-hydroxymethylpyridine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Nature of Hydroxypyridines

Hydroxypyridine derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their versatile chemical properties which are profoundly influenced by tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] In the case of hydroxypyridines, the position of the tautomeric equilibrium between the enol (hydroxy) and keto (pyridone) forms is highly sensitive to the molecular environment, including the solvent, pH, and temperature.[2] This dynamic equilibrium is critical as different tautomers can exhibit distinct biological activities, solubilities, and chemical reactivities. This guide provides a comprehensive technical overview of the potential tautomeric forms of 5-Hydroxy-2-hydroxymethylpyridine in solution, outlining the experimental and computational methodologies for their investigation. While direct quantitative data for this specific molecule is scarce in the reviewed literature, this document extrapolates from well-studied analogous compounds to provide a robust predictive framework.

Plausible Tautomeric Forms of this compound

This compound can exist in several tautomeric forms in solution. The primary equilibrium is anticipated to be between the enol, keto, and a potential zwitterionic form. The relative populations of these tautomers are dictated by their thermodynamic stabilities in a given solvent.

-

Enol Form (this compound): This is the aromatic hydroxy-form.

-

Keto Form (1H-5-oxo-6-(hydroxymethyl)pyridin-3-ium): This form disrupts the aromaticity of the pyridine ring. Generally, for 3-hydroxypyridines, the zwitterionic keto form is significantly stabilized in aqueous solutions through hydrogen bonding.[3]

-

Zwitterionic Form: This form contains both a positive and a negative formal charge. Amino acids are a classic example of molecules that exist predominantly as zwitterions in solution.[4] For this compound, a zwitterionic structure can be conceived, which might be particularly relevant in polar protic solvents.

Figure 1: Plausible tautomeric forms of this compound.

Methodologies for Studying Tautomerism

A combination of spectroscopic and computational techniques is essential for the comprehensive characterization of tautomeric equilibria.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and quantifying their relative populations.[5]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Maintain a constant temperature (e.g., 298 K) using the instrument's temperature control unit.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative concentrations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak.

-

For quantitative analysis, ensure that the relaxation delay is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) or use a calibration standard.

-

3.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima.[6]

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, water, acetonitrile). Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use matched quartz cuvettes with a path length of 1 cm.

-

-

Spectral Acquisition:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each tautomer.

-

By varying the solvent polarity or pH, the equilibrium can be shifted, allowing for the deconvolution of the overlapping spectra of the individual tautomers.

-

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in each tautomer. For instance, the keto form will show a characteristic C=O stretching vibration, while the enol form will exhibit an O-H stretching band.[7]

Experimental Protocol:

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For solution-phase analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate IR cell.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Spectral Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the pure solvent or KBr pellet.

-

-

Data Analysis:

-

Identify the characteristic vibrational bands for the functional groups of each tautomer.

-

Figure 2: General experimental workflow for the analysis of tautomerism.

Computational Methods

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[8]

Methodology:

-

Structure Optimization: The geometries of all plausible tautomers are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Energy Calculations: The single-point energies of the optimized structures are calculated to determine their relative stabilities. Solvation effects can be included using continuum models like the Polarizable Continuum Model (PCM).

-

Spectroscopic Prediction: NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) can be calculated to compare with experimental data.

Predicted Quantitative Data for this compound Tautomers

The following tables present predicted quantitative data for the tautomeric forms of this compound based on the known behavior of similar hydroxypyridine systems. This data should be considered hypothetical until experimentally verified.

Table 1: Predicted Tautomeric Equilibrium Constants (K_T = [Keto]/[Enol]) in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | Predicted K_T | Predominant Form |

| Water | 78.4 | > 10 | Keto/Zwitterionic |

| Ethanol | 24.6 | ~ 5-10 | Keto |

| Acetonitrile | 37.5 | ~ 2-5 | Keto |

| Dichloromethane | 8.9 | ~ 1 | Enol and Keto |

| Dioxane | 2.2 | < 1 | Enol |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Tautomer | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Enol | H-3 | 7.0 - 7.2 | 120 - 125 |

| H-4 | 6.8 - 7.0 | 115 - 120 | |

| H-6 | 7.8 - 8.0 | 140 - 145 | |

| CH₂ | 4.5 - 4.7 | 60 - 65 | |

| 5-OH | 9.0 - 10.0 | - | |

| CH₂-OH | 5.0 - 5.5 | - | |

| C-2 | - | 155 - 160 | |

| C-3 | - | 120 - 125 | |

| C-4 | - | 115 - 120 | |

| C-5 | - | 150 - 155 | |

| C-6 | - | 140 - 145 | |

| Keto | H-3 | 6.0 - 6.2 | 100 - 105 |

| H-4 | 7.2 - 7.4 | 135 - 140 | |

| H-6 | 7.5 - 7.7 | 130 - 135 | |

| CH₂ | 4.3 - 4.5 | 58 - 63 | |

| N-H | 11.0 - 12.0 | - | |

| CH₂-OH | 5.0 - 5.5 | - | |

| C-2 | - | 150 - 155 | |

| C-3 | - | 100 - 105 | |

| C-4 | - | 135 - 140 | |

| C-5 (C=O) | - | 170 - 175 | |

| C-6 | - | 130 - 135 |

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm)

| Tautomer | Solvent | Predicted λ_max (nm) |

| Enol | Dioxane | ~ 280, ~ 310 |

| Keto | Water | ~ 230, ~ 300 |

Table 4: Predicted Characteristic IR Vibrational Frequencies (cm⁻¹)

| Tautomer | Functional Group | Predicted Frequency (cm⁻¹) |

| Enol | O-H stretch (phenol) | 3200 - 3600 (broad) |

| C=C, C=N stretch (aromatic) | 1500 - 1650 | |

| Keto | N-H stretch | 3100 - 3300 |

| C=O stretch | 1650 - 1680 | |

| C=C stretch | 1600 - 1640 |

Conclusion

The tautomeric behavior of this compound in solution is expected to be rich and highly dependent on the surrounding environment. Based on established principles from related hydroxypyridine systems, a dynamic equilibrium between enol, keto, and potentially zwitterionic forms is anticipated. The keto form is likely to be favored in polar, protic solvents due to better solvation of the more polar tautomer, while the enol form may predominate in non-polar environments. A synergistic approach employing NMR, UV-Vis, and IR spectroscopy, complemented by DFT calculations, is crucial for a definitive characterization of the tautomeric landscape of this molecule. The predictive data and methodologies outlined in this guide provide a solid foundation for researchers and scientists to design and interpret experiments aimed at understanding and harnessing the tautomerism of this compound for applications in drug development and materials science.

References

- 1. diva-portal.org [diva-portal.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. cris.unibo.it [cris.unibo.it]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. jocpr.com [jocpr.com]

Quantum Chemical Blueprint of 5-Hydroxy-2-hydroxymethylpyridine: A Technical Guide for Drug Discovery

This technical whitepaper provides a comprehensive theoretical and methodological framework for the quantum chemical analysis of 5-Hydroxy-2-hydroxymethylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridine scaffold is a cornerstone in a multitude of biologically active molecules, and understanding its electronic and structural properties at a quantum level is pivotal for rational drug design.

This guide outlines detailed protocols for computational studies, primarily leveraging Density Functional Theory (DFT), to elucidate the molecular geometry, vibrational spectra, and electronic characteristics of this compound. All quantitative data presented herein is illustrative, based on established findings for structurally analogous compounds, and serves to guide researchers on the expected format and nature of the results.

Computational Methodology

The computational analysis of this compound is typically performed using a suite of quantum chemistry software. The following protocol provides a robust approach for obtaining accurate theoretical data.

Geometry Optimization

The initial 3D structure of this compound is constructed using a molecular editor. A preliminary geometry optimization is often carried out using a lower-level theory, such as a semi-empirical method, to obtain a reasonable starting conformation. Subsequently, a full geometry optimization is performed using Density Functional Theory (DFT). A popular and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules. The optimization process is continued until the forces on each atom are negligible and the geometry represents a true energy minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a local minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Properties

The electronic properties of the molecule are investigated to understand its reactivity and spectroscopic behavior. Key parameters include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is invaluable for predicting sites of interaction with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.

Spectroscopic Simulation

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum. This allows for the assignment of electronic transitions and comparison with experimental UV-Vis data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. The calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS).

Data Presentation

The following tables summarize the kind of quantitative data obtained from quantum chemical calculations for a molecule like this compound. The values presented are for illustrative purposes.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C2-C3 | 1.395 Å |

| C3-C4 | 1.387 Å | |

| C4-C5 | 1.391 Å | |

| C5-C6 | 1.388 Å | |

| N1-C2 | 1.338 Å | |

| N1-C6 | 1.341 Å | |

| C5-O7 | 1.362 Å | |

| C2-C8 | 1.510 Å | |

| C8-O9 | 1.425 Å | |

| Bond Angles | C6-N1-C2 | 117.5° |

| N1-C2-C3 | 123.1° | |

| C2-C3-C4 | 118.9° | |

| C3-C4-C5 | 119.3° | |

| C4-C5-C6 | 118.7° | |

| N1-C6-C5 | 122.5° |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Freq. (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H stretch (Hydroxymethyl) | 3650 | 3580-3670 |

| O-H stretch (Hydroxy) | 3550 | 3500-3570 |

| C-H stretch (Aromatic) | 3050-3100 | 3000-3100 |

| C-H stretch (Methylene) | 2950, 2880 | 2960-2950, 2870-2860 |

| C=C/C=N stretch | 1600-1450 | 1610-1450 |

| O-H bend | 1350 | 1330-1420 |

| C-O stretch | 1250, 1050 | 1260-1200, 1075-1000 |

Table 3: Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Table 4: Simulated Spectroscopic Data

| Spectrum | Parameter | Calculated Value | Major Contribution |

| UV-Vis | λmax (nm) | 285 | HOMO → LUMO (π→π*) |

| Oscillator Strength (f) | 0.15 | ||

| ¹H NMR | Chemical Shift (ppm) | H3: 7.8, H4: 7.2, H6: 8.1, CH₂: 4.6 | |

| ¹³C NMR | Chemical Shift (ppm) | C2: 155, C3: 125, C4: 120, C5: 158, C6: 140, CH₂: 62 |

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

Caption: Workflow for quantum chemical calculations.

Caption: Potential intermolecular interactions.

Conclusion

Quantum chemical calculations provide a powerful, non-empirical approach to elucidate the structural, electronic, and spectroscopic characteristics of this compound. The methodologies and illustrative data presented in this guide offer a foundational framework for researchers in drug discovery and medicinal chemistry to computationally screen and understand the properties of this and related compounds before undertaking extensive experimental synthesis and testing. This in-silico approach can significantly accelerate the drug development pipeline by prioritizing candidates with desirable electronic and structural features for interaction with biological targets.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Hydroxy-2-hydroxymethylpyridine

Disclaimer: As of late 2025, a thorough review of published scientific literature indicates a lack of specific studies on the thermal stability and decomposition of 5-Hydroxy-2-hydroxymethylpyridine. This guide has been compiled to provide a comprehensive overview based on available data for structurally analogous compounds, namely Pyridoxine (a key form of Vitamin B6), and general principles of thermal analysis for pyridine derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by establishing a predictive framework for the behavior of this compound under thermal stress.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical and chemical research due to its structural similarity to pyridoxine and other biologically active molecules. Understanding the thermal stability and decomposition pathways of this compound is critical for determining its shelf-life, developing stable formulations, and ensuring safety during manufacturing and storage. Thermal decomposition involves the breakdown of a substance into smaller molecules or constituent elements upon heating. For complex organic molecules like this compound, this process can be intricate, involving multiple reaction steps and the formation of various degradation products.

This guide summarizes the thermal properties of closely related compounds and outlines standard experimental protocols for thermal analysis.

Physicochemical Properties of Analogous Compounds

To infer the properties of this compound, it is useful to examine its close structural analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 5-Hydroxy-2-methylpyridine | C₆H₇NO | 109.13 | 168 - 170 | Lacks the hydroxymethyl group at the 2-position. |

| 2-(Hydroxymethyl)pyridine | C₆H₇NO | 109.13 | -6 | Lacks the hydroxyl group at the 5-position. |

| Pyridoxine | C₈H₁₁NO₃ | 169.18 | 159 - 162 | Contains an additional hydroxymethyl group at the 4-position. |

Data compiled from various chemical supplier databases.

Thermal Analysis of Pyridoxine: A Case Study

Given its structural similarity, the thermal decomposition of pyridoxine provides the most relevant available data for predicting the behavior of this compound. Studies utilizing Thermogravimetric Analysis (TGA) and Evolved Gas Analysis-Mass Spectrometry (EGA-MS) have elucidated its decomposition kinetics and products.

| Parameter | Value | Atmosphere | Analytical Method |

| Activation Energy (Ea) | 28.3 kcal/mol (at 5% decomposition) | Nitrogen | TGA |

| Pre-exponential Factor (A) | 1.2 x 10¹⁴ min⁻¹ (at 5% decomposition) | Nitrogen | TGA |

| Activation Energy (Ea) | 20.0 kcal/mol | Nitrogen | EGA-IAMS |

| Pre-exponential Factor (A) | 5.7 x 10⁹ min⁻¹ | Nitrogen | EGA-IAMS |

| Calculated Shelf-life (t₉₀% at 25°C) | 0.9 years | Nitrogen | TGA |

| Calculated Shelf-life (t₉₀% at 25°C) | 1.5 years | Air | TGA |

This table summarizes kinetic parameters for the thermal decomposition of Pyridoxine.

Under non-isothermal conditions in a nitrogen atmosphere, the solid-phase degradation of pyridoxine has been shown to yield biologically significant products:

-

Pyridoxal

-

o-Quinone methide

The observation of these products suggests that the initial decomposition steps involve transformations of the hydroxymethyl groups.

Experimental Protocols for Thermal Analysis

The following are generalized protocols for the key experiments used to assess thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the temperatures at which the material decomposes and the extent of mass loss.

Typical Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument's microbalance.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Typical Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum) and hermetically seal it. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the cell at a starting temperature.

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) over the desired range.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting and decomposition) and exothermic events are identified as peaks.

Predicted Thermal Behavior and Decomposition Pathways

Based on the available data for analogous compounds, the thermal decomposition of this compound is likely initiated by reactions involving its functional groups.

-

Initial Decomposition: The hydroxymethyl and hydroxyl groups are the most probable sites for initial thermal reactions. Dehydration (loss of water) is a common initial step for compounds containing hydroxyl groups.

-

Ring Opening: At higher temperatures, cleavage of the pyridine ring can occur. Studies on pyridine itself indicate that decomposition is initiated by the formation of pyridyl radicals, which can then undergo ring-opening to form open-chain radicals.

-

Potential Products: Thermal decomposition may lead to the formation of various volatile products, including water, formaldehyde, carbon monoxide, carbon dioxide, and nitrogen oxides. The formation of char or solid residue at high temperatures is also possible.

Visualizations

The following diagram illustrates a typical workflow for characterizing the thermal stability of a new chemical entity like this compound.

The thermal stability of a compound is not intrinsic but is influenced by several external factors. This diagram shows the relationship between these factors and the observed decomposition.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, a robust predictive understanding can be developed by examining structurally similar compounds, particularly pyridoxine. It is anticipated that the thermal decomposition of this compound would initiate at the hydroxyl and hydroxymethyl functional groups, followed by potential pyridine ring cleavage at higher temperatures.

For drug development professionals, it is imperative to conduct rigorous thermal analysis using techniques such as TGA and DSC to establish the compound's stability profile. The experimental workflows and influencing factors outlined in this guide provide a solid foundation for designing and executing such studies. The resulting data will be crucial for ensuring the safety, efficacy, and stability of any potential pharmaceutical product containing this compound.

A Technical Guide to the Solubility of 5-Hydroxy-2-hydroxymethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydroxy-2-hydroxymethylpyridine

This compound, also known as 6-(Hydroxymethyl)pyridin-3-ol, is a pyridine derivative with the chemical formula C₆H₇NO₂.[1][2] Its structure, featuring both a hydroxyl and a hydroxymethyl group on the pyridine ring, suggests its potential for hydrogen bonding and moderate polarity. Understanding its solubility in various organic solvents is crucial for its application in pharmaceutical synthesis, purification, and formulation development.

Physicochemical Properties

A summary of the available physicochemical properties for this compound (CAS: 40222-77-3) is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [1][2][3] |

| Melting Point | 123-125 °C | [1][3] |

| Density | 1.3 ± 0.1 g/cm³ | [1][3] |

| XLogP3 | -0.4 | [1][3] |

Theoretical Solubility Considerations

The presence of both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Its solubility is therefore expected to be higher in polar organic solvents, particularly those that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., DMSO, DMF). Its solubility is likely to be lower in non-polar solvents like hexane or toluene.

While no specific quantitative data is available, for a structurally similar compound, 5-Hydroxy-2-methylpyridine, it is noted to be soluble in dichloromethane, a moderately polar solvent.[4]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of allowing a supersaturated solution to reach equilibrium at a constant temperature.

4.1. Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (±0.1 mg)

-

Thermostatic water bath or heating block with temperature control (±0.1 °C)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath set to the desired temperature.

-

Stir the mixtures using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solid phase should remain present to confirm saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

-

Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in various units, such as g/100g of solvent or mol/L.

-

Mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ and M₁ are the mass and molar mass of the solute, respectively.

-

m₂ and M₂ are the mass and molar mass of the solvent, respectively.

-

-

Data Presentation

Quantitative solubility data from the described experimental protocol would be presented in a structured table for clear comparison. An example is provided below.

Table 1: Hypothetical Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 25 | - | - | - |

| Ethanol | 25 | - | - | - |

| Acetone | 25 | - | - | - |

| Ethyl Acetate | 25 | - | - | - |

Visualizing the Experimental Workflow

The general workflow for the isothermal equilibrium method of solubility determination is illustrated in the following diagram.

References

Methodological & Application

Application Notes and Protocols: 5-Hydroxy-2-hydroxymethylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-hydroxymethylpyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures. This document provides an overview of its applications, detailed experimental protocols for its synthesis and key reactions, and insights into its role in constructing molecules with potential therapeutic activities, such as kinase inhibitors.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from the commercially available 5-hydroxy-2-methylpyridine. This involves protection of the hydroxyl group, oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol.

Workflow for the Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine (Protection)

This protocol is adapted from a procedure for the benzylation of 2-methyl-5-hydroxypyridine.[1]

Materials:

-

5-Hydroxy-2-methylpyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 eq) dropwise.

-

The reaction mixture is then stirred at room temperature for 12-18 hours.

-

After completion of the reaction (monitored by TLC), the mixture is carefully quenched with water.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 5-(benzyloxy)-2-methylpyridine.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

| 5-Hydroxy-2-methylpyridine | 1.0 | DMF | 0 °C to RT | 12-18 h | Not specified |

| Sodium hydride | 1.1 | ||||

| Benzyl chloride | 1.1 |

Table 1: Reaction conditions for the synthesis of 5-(benzyloxy)-2-methylpyridine.

Protocol 2: Synthesis of 5-(Benzyloxy)-2-pyridinecarboxylic acid (Oxidation)

This protocol describes the oxidation of the methyl group to a carboxylic acid using potassium permanganate.[2]

Materials:

-

5-(Benzyloxy)-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of tert-butanol and water.

-

Heat the solution to 70-90 °C.

-

Add a solution of potassium permanganate (2.0-3.0 eq) in water dropwise to the heated solution over 1-2 hours with vigorous stirring.

-

Continue heating until the purple color of the permanganate disappears.

-

Filter the hot reaction mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate and acidify with hydrochloric acid to a pH of 3-4 to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 5-(benzyloxy)-2-pyridinecarboxylic acid.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

| 5-(Benzyloxy)-2-methylpyridine | 1.0 | t-Butanol/Water | 70-90 °C | Not specified | Variable |

| Potassium permanganate | 2.0-3.0 |

Table 2: Reaction conditions for the oxidation to 5-(benzyloxy)-2-pyridinecarboxylic acid.

Protocol 3: Synthesis of Methyl 5-(benzyloxy)-2-pyridinecarboxylate (Esterification)

This protocol is based on a standard Fischer esterification.[3]

Materials:

-

5-(Benzyloxy)-2-pyridinecarboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Suspend 5-(benzyloxy)-2-pyridinecarboxylic acid (1.0 eq) in methanol.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 5-(benzyloxy)-2-pyridinecarboxylate.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

| 5-(Benzyloxy)-2-pyridinecarboxylic acid | 1.0 | Methanol | Reflux | 4-6 h | >90% |

| Sulfuric acid | Catalytic |

Table 3: Reaction conditions for the esterification of 5-(benzyloxy)-2-pyridinecarboxylic acid.

Protocol 4: Synthesis of this compound (Reduction and Deprotection - A Proposed Route)

This proposed protocol involves the reduction of the ester and subsequent deprotection.

Materials:

-

Methyl 5-(benzyloxy)-2-pyridinecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure: Step A: Reduction of the Ester

-

To a solution of methyl 5-(benzyloxy)-2-pyridinecarboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate to obtain crude (5-(benzyloxy)pyridin-2-yl)methanol.

Step B: Deprotection

-

Dissolve the crude (5-(benzyloxy)pyridin-2-yl)methanol in methanol or ethanol.

-

Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

| Methyl 5-(benzyloxy)-2-pyridinecarboxylate | 1.0 | THF | 0 °C to RT | 3-5 h | Not specified |

| Lithium aluminum hydride | 1.5 | ||||

| 10% Pd/C | Catalytic | Methanol | RT | Variable | Not specified |

| Hydrogen | Excess |

Table 4: Proposed reaction conditions for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds, including those with potential biological activity.

Application 1: Synthesis of Pyridoxine (Vitamin B6) Analogs

The core structure of this compound is closely related to pyridoxine (Vitamin B6). It can be envisioned as a starting material for the synthesis of various Vitamin B6 analogs with potential applications in medicinal chemistry.

Application 2: Synthesis of Fused Heterocyclic Systems

The hydroxyl and hydroxymethyl groups can be functionalized and used in cyclization reactions to form fused heterocyclic systems. For example, derivatives of this compound can be precursors to pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities.[4]

Application 3: Synthesis of Kinase Inhibitors

Hydroxypyridine scaffolds are prevalent in many kinase inhibitors.[5][6][7][8] The functional groups on this compound provide handles for the introduction of various substituents to modulate the activity and selectivity of these inhibitors.

General Workflow for Kinase Inhibitor Synthesis

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Hydroxy-2-hydroxymethylpyridine and Its Analogs in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Publicly available information on the specific medicinal chemistry applications of 5-Hydroxy-2-hydroxymethylpyridine is limited. Therefore, these application notes will focus on a closely related and well-documented analog, 5-Hydroxy-2-methylpyridine , to illustrate the potential utility of this scaffold in drug discovery. The principles and protocols described herein are broadly applicable to the evaluation of similar pyridine-containing small molecules.

Introduction: The Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The functionalization of the pyridine ring with hydroxyl and hydroxymethyl groups, as seen in this compound, offers multiple points for modification and interaction with the target protein.

This document details the application of the analog, 5-Hydroxy-2-methylpyridine, in the development of a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key target in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

Application: 5-Hydroxy-2-methylpyridine as a Ligand for a Potent Pyridocarbazole Platinum-Based Kinase Inhibitor